molecular formula C15H25BN2O2 B13361946 2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13361946
M. Wt: 276.18 g/mol
InChI Key: WUEQPQRLSZAZGQ-UHFFFAOYSA-N
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Description

2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with isopropyl, dimethyl, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of pyrimidine derivatives. One common method is the reaction of 2-isopropyl-4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into simpler boron-containing derivatives.

    Substitution: The dioxaborolan group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Simpler boron-containing compounds.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolan group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron

Uniqueness

2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

2-Isopropyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 1036991-24-8) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available literature.

  • Molecular Formula : C15H25BN2O2
  • Molecular Weight : 276.190 g/mol
  • Structure : The compound features a pyrimidine ring substituted with isopropyl and dimethyl groups and a dioxaborolane moiety that enhances its chemical stability and biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential as an anticancer agent and its role in drug discovery.

Anticancer Activity

Recent studies have highlighted the role of pyrimidine derivatives in targeting various cancer types. For instance:

  • Inhibition of Kinase Activity : Some pyrimidines have been shown to inhibit receptor tyrosine kinases involved in cancer progression. While specific data on the inhibition profile of this compound is limited, related compounds have demonstrated significant activity against mutant forms of proteins like KIT and PDGFRA .

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.5 to 8 μg/mL against resistant strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of new compounds:

  • Absorption and Bioavailability : Preliminary data suggest high gastrointestinal absorption for similar pyrimidine derivatives. For instance, bioavailability studies indicated favorable profiles with sufficient oral bioavailability reported around 31.8% for related compounds .

Toxicological Profile

The safety profile is essential for drug development:

  • Acute Toxicity Studies : Initial toxicity assessments indicate that related compounds do not exhibit significant acute toxicity at high doses (up to 2000 mg/kg) in animal models .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives:

  • Study on Anticancer Properties : A recent investigation into a series of pyrimidines revealed that modifications at the 5-position could enhance anticancer activity against various cell lines.
    • Results : Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics.
  • Antimicrobial Efficacy : A comparative study assessed the effectiveness of several pyrimidines against resistant bacterial strains.
    • Findings : Certain derivatives exhibited potent activity with MIC values comparable to existing antibiotics.

Properties

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

IUPAC Name

4,6-dimethyl-2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C15H25BN2O2/c1-9(2)13-17-10(3)12(11(4)18-13)16-19-14(5,6)15(7,8)20-16/h9H,1-8H3

InChI Key

WUEQPQRLSZAZGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C(C)C)C

Origin of Product

United States

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